2-Methylbenzotriazole
Overview
Description
2-Methylbenzotriazole is a heterocyclic compound with the chemical formula C7H7N3. It is a derivative of benzotriazole, featuring a methyl group attached to the second position of the triazole ring. This compound is known for its versatility and has been extensively studied for its applications in various fields, including corrosion inhibition, pharmaceuticals, and material sciences .
Scientific Research Applications
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylbenzotriazole, also known as 4(5)-Methylbenzotriazole or MeBT, is primarily used as a corrosion inhibitor . Its primary targets are various metals, including aluminum, copper, and iron . It effectively prevents the corrosion of these metals in acidic and saline aqueous solutions .
Mode of Action
The compound interacts with its targets (metals) by forming a protective layer on the metal surface, which prevents the corrosive effects of the environment . This interaction results in the prolongation of the lifespan of metal components in various industrial applications and consumer products .
Biochemical Pathways
This leads to its persistence in the environment, particularly in water supplies . The degradation products of 5-MeBT, an isomer of MeBT, include 2,5-dimethyl benzoxazole, BT, benzenamine, 2-methyl, and phenol, 2-methyl .
Pharmacokinetics
Due to its poor biodegradability and persistence in the environment, it can be inferred that the compound may have low bioavailability .
Result of Action
The primary result of this compound’s action is the prevention of metal corrosion . This leads to an extension of the lifespan of metal components in various applications, ranging from industrial machinery to consumer products .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. The compound is particularly effective in acidic and saline aqueous solutions . Its persistence in the environment, particularly in water supplies, is a concern due to its poor biodegradability . Concentrations as high as 100 mg/L have been observed near high volume airports due to aircraft deicing operations .
Biochemical Analysis
Biochemical Properties
It is known that benzotriazole derivatives can interact with various enzymes, proteins, and other biomolecules . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes benzotriazole derivatives susceptible to bind with enzymes and receptors in biological systems .
Cellular Effects
Benzotriazole derivatives have shown a broad spectrum of biological properties, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities . These effects suggest that 2-Methylbenzotriazole may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems, potentially influencing enzyme activity and gene expression . The proposed mechanism for microbial toxicity is attributed to two prominent mechanisms: the uncoupling of oxidative phosphorylation, and toxicity to membrane-bound enzymes involved in respiration .
Temporal Effects in Laboratory Settings
It is known that benzotriazole derivatives are persistent in the environment, suggesting potential long-term effects on cellular function .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Benzotriazole-based PTP1B inhibitor showed remarkable antihyperglycemic effects in animal models, along with an improved oral bioavailability .
Metabolic Pathways
Benzotriazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Benzotriazole derivatives are known to be widely used compounds that effectively prevent the corrosion of many metals in acidic and saline aqueous solutions .
Subcellular Localization
It is known that benzotriazole derivatives can interact with various enzymes and receptors in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylbenzotriazole can be synthesized through several methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as methyl sulfate, diazomethane, or methyl halide. This reaction typically yields a mixture of 1-methyl- and this compound, with the latter being the desired product . Another method involves the alkylation of 1H-benzotriazole using alkyl halides in the presence of bases like sodium hydroxide or sodium ethoxide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups onto the triazole ring .
Comparison with Similar Compounds
Benzotriazole: The parent compound, lacking the methyl group, is also widely used as a corrosion inhibitor and in various chemical syntheses.
4(5)-Methylbenzotriazole (Tolyltriazole): Another methylated derivative, known for its similar corrosion inhibition properties.
Uniqueness: 2-Methylbenzotriazole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where other derivatives may not be as effective .
Properties
IUPAC Name |
2-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-10-8-6-4-2-3-5-7(6)9-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWORFEDVDWBHSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C2C=CC=CC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168031 | |
Record name | 2H-Benzotriazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16584-00-2 | |
Record name | 2H-Benzotriazole, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016584002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methylbenzotriazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11744 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-Benzotriazole, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLBENZOTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVC67ET4QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 2-Methylbenzotriazole?
A1: this compound (2MeBzTr) is an aromatic heterocyclic compound. While its molecular formula is C₇H₇N₃, providing information about the constituent atoms, its structural characterization extends beyond this basic information. [] Researchers have employed techniques like X-ray crystallography to determine the spatial arrangement of atoms within the molecule, revealing details about bond lengths and angles. [] Additionally, spectroscopic data, including nuclear magnetic resonance (NMR) [] and photoelectron spectroscopy [, ], has been crucial in understanding the electronic structure and properties of 2MeBzTr.
Q2: How does the structure of this compound influence its reactivity?
A2: The reactivity of 2MeBzTr is significantly influenced by the presence of the methyl group at the 2-position. For instance, lithiation of 2-alkylbenzotriazoles, including 2MeBzTr, leads to unusual reactivity, resulting in the formation of coupling products and compounds derived from multiple molecules of the starting material. [] This behavior distinguishes it from other benzotriazoles and highlights the impact of structural modifications on its chemical behavior.
Q3: Can this compound exist in different isomeric forms?
A3: Yes, this compound can exist as two tautomers, specifically 1H-2-methylbenzotriazole and 2H-2-methylbenzotriazole. [] While these tautomers differ in the position of the hydrogen atom on the triazole ring, studies have shown that the 1H tautomer is significantly more stable. [] This preference for the 1H tautomer has been attributed to factors such as aromaticity and electronic interactions within the molecule.
Q4: Are there any studies on the metal complexes of this compound?
A4: Yes, researchers have investigated the coordination chemistry of 2MeBzTr with transition metals. [] Studies have shown that 2MeBzTr can act as a ligand, forming complexes with metals such as copper, zinc, silver, and cobalt. [] These metal complexes have exhibited notable herbicidal and antimicrobial activities, highlighting the potential of 2MeBzTr and its derivatives in various applications.
Q5: Has the synthesis of this compound derivatives been explored?
A5: Yes, the synthesis of 2MeBzTr derivatives has been explored, focusing on modifying its structure to investigate the impact on reactivity and properties. For instance, researchers have synthesized 4-aminoethylene derivatives of 2MeBzTr through a multi-step process involving methylation, hydrogenation, and nucleophilic substitution reactions. [, ] These derivatives could serve as precursors for further chemical transformations and offer insights into structure-activity relationships.
Q6: Are there any known applications of this compound and its derivatives?
A6: 2MeBzTr and its derivatives have shown potential in various applications. For instance, metal complexes of 2MeBzTr have displayed herbicidal capacity against both monocotyledons and dicotyledons. [] Furthermore, some of these metal complexes have also exhibited promising antimicrobial activity. [] These findings suggest that 2MeBzTr derivatives could be valuable lead compounds for developing novel agrochemicals and antimicrobial agents.
Q7: Have there been any studies on the polymorphism of compounds related to this compound?
A7: While there haven't been studies specifically focusing on the polymorphism of 2MeBzTr, a study investigated the polymorphism of N-salicylidene-4-amino-2-methylbenzotriazole (1), a derivative of this compound. [] The researchers identified three polymorphs of this compound, each exhibiting distinct fluorescent properties attributed to variations in molecular conformation and packing within the crystal lattice. [] This finding highlights the significant impact of solid-state structure on the photophysical properties of 2MeBzTr derivatives.
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